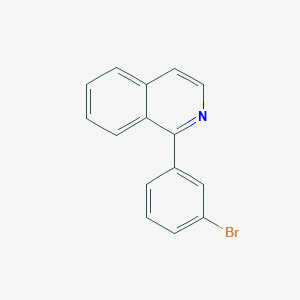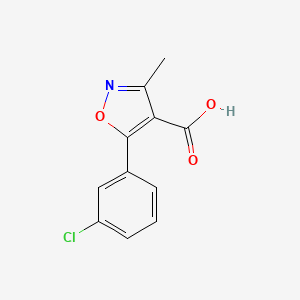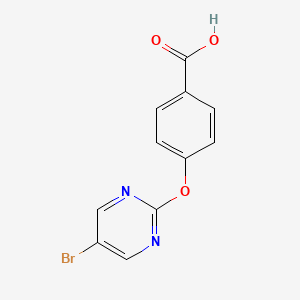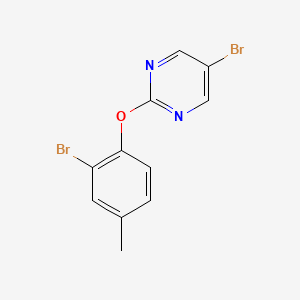![molecular formula C14H10FNO B1437843 8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one CAS No. 710348-89-3](/img/structure/B1437843.png)
8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one
Übersicht
Beschreibung
8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one is a small molecule that has been extensively studied in the scientific community for its potential applications in a variety of areas. It is a fluorinated analogue of the pyridinone class of compounds, and its unique structure makes it an attractive target for synthetic organic chemists. In recent years, 8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one has been studied for its potential applications in drug design, medicinal chemistry, and the development of novel therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates
The compound is used as an intermediate in the synthesis of various pharmaceutical agents. For instance, it serves as an intermediate in the preparation of antitumor agent SCH 66336, highlighting its significance in medicinal chemistry. This process involves selective reduction, bromination, and deamination steps to achieve the desired product, demonstrating the compound's versatility in complex chemical reactions (Fu et al., 2003).
Antituberculosis Activity
Benzo[6,7]cyclohepta[1,2-b]pyridine derivatives, closely related to the compound , have shown significant in vitro anti-mycobacterial activity against Mycobacterium tuberculosis. This suggests potential applications in developing new antituberculosis drugs (Sajja et al., 2017).
Crystal Structure Analysis
Crystal structure analysis of compounds similar to 8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one provides insights into their molecular configurations, which is crucial for understanding their pharmacological properties. Such studies often reveal the absence of strong hydrogen bonds despite the presence of good hydrogen-bond donors (Bhatt & Desiraju, 2006).
Anticancer Applications
Synthetic methodologies developed for compounds like 8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one have been used to create derivatives with promising anticancer properties. These methods include high-pressure assisted synthesis and offer a high atom efficiency and broad substrate scope, highlighting the compound's potential in cancer research (Behbehani et al., 2020).
Chemical Cyclization
The compound is also involved in chemical cyclization processes. These cyclizations lead to the formation of 10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ones, illustrating the chemical versatility and reactivity of such compounds (Naredla & Klumpp, 2013).
Protein Transferase Inhibition
Derivatives of benzo[6,7]cyclohepta[1,2-b]pyridine have been studied as inhibitors of farnesyl protein transferase, indicating their potential use in targeting proteins involved in cancer and other diseases (Afonso et al., 1999).
Eigenschaften
IUPAC Name |
13-fluoro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-10-4-5-11-9(8-10)3-6-13-12(14(11)17)2-1-7-16-13/h1-2,4-5,7-8H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYLZBOCBZTZDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)C(=O)C3=C1C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657884 | |
| Record name | 8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one | |
CAS RN |
710348-89-3 | |
| Record name | 8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin](/img/structure/B1437761.png)
![1-(4-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437763.png)
![6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437765.png)
![Methyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B1437768.png)
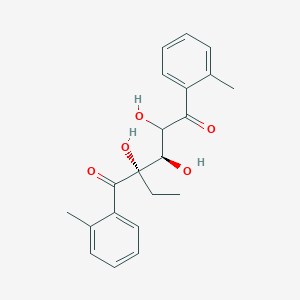
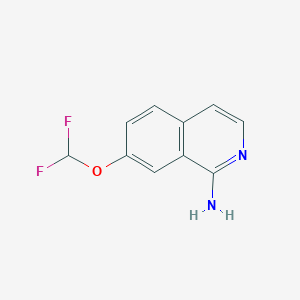
![Glycine, N-[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B1437773.png)
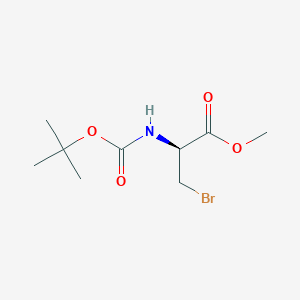

![tert-Butyl benzo[d]oxazol-4-ylcarbamate](/img/structure/B1437779.png)
